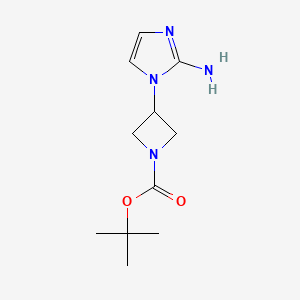
tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate: is a synthetic compound that features an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-amino-1H-imidazole under suitable conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the azetidine ring.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole or azetidine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It may serve as a ligand for binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound has potential applications as a scaffold for drug development. The imidazole ring is a common pharmacophore in many drugs, and the azetidine ring can impart unique properties to the compound, such as increased stability or bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the azetidine ring can provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target and lead to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both an amino group on the imidazole ring and an azetidine ring. This combination of functional groups allows for a wide range of chemical modifications and potential applications. In contrast, similar compounds may lack one of these functional groups or have different substituents, which can affect their reactivity and properties.
Propriétés
Formule moléculaire |
C11H18N4O2 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
tert-butyl 3-(2-aminoimidazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-13-9(15)12/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
Clé InChI |
JZAGIZODIKNHCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)N2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





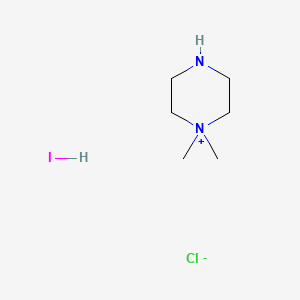
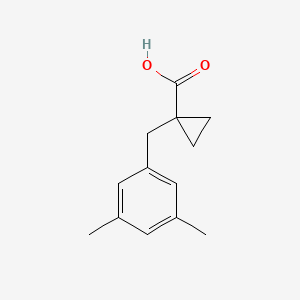


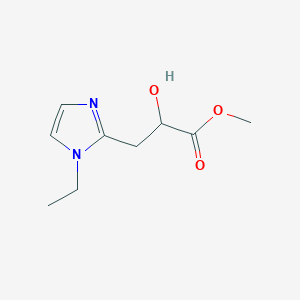

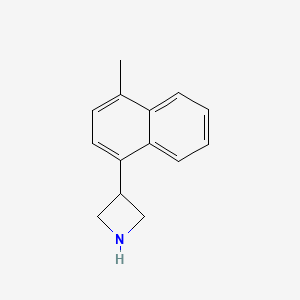
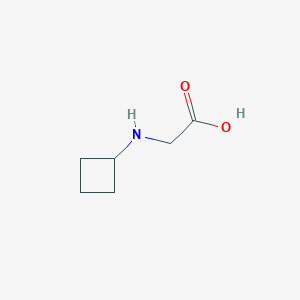
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

